3-Methyl-6-methylthiopurine

Purine chemistry Radical methylation Regioselectivity

3-Methyl-6-methylthiopurine (CAS 1008-08-8; NSC is a synthetic purine derivative that carries a methyl substituent at the N-3 position and a methylthio group at C-6. The compound has a molecular formula C₇H₈N₄S and a molecular weight of 180.23 g/mol.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS No. 1008-08-8
Cat. No. B094472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-methylthiopurine
CAS1008-08-8
Synonyms3-Methyl-6-methylthio-3H-purine
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCN1C=NC(=C2C1=NC=N2)SC
InChIInChI=1S/C7H8N4S/c1-11-4-10-7(12-2)5-6(11)9-3-8-5/h3-4H,1-2H3
InChIKeyJZJPPRVXJHAHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-methylthiopurine (CAS 1008-08-8) – Procurement-Relevant Chemical Profile and Key Differentiators


3-Methyl-6-methylthiopurine (CAS 1008-08-8; NSC 66388) is a synthetic purine derivative that carries a methyl substituent at the N-3 position and a methylthio group at C-6 . The compound has a molecular formula C₇H₈N₄S and a molecular weight of 180.23 g/mol . Unlike the clinically used thiopurines 6-mercaptopurine (6-MP) or 6-thioguanine (6-TG), which are substituted at N-9 or N-7 in their nucleotide forms, the N-3 methyl placement fundamentally alters the electronic character of the purine ring and redirects both chemical reactivity and biological recognition [1]. These structural features make 3-methyl-6-methylthiopurine a valuable tool for studying structure–activity relationships (SAR) of thiopurine metabolism and a defined intermediate for the synthesis of more complex purine analogues.

SAR Probe Thiopurine metabolism structure–activity relationship studies
Synthetic Intermediate Building block for complex purine analogue synthesis
Regioselective Scaffold N-3 methyl enables C-2 functionalization route

3-Methyl-6-methylthiopurine: Why In-Class Thiopurines Cannot Be Interchanged for Research or Synthesis


Superficial structural similarity among purine derivatives frequently leads to the assumption that compounds differing by a single methyl group are functionally equivalent; for 3-methyl-6-methylthiopurine this assumption is demonstrably false. The N-3 methyl substituent polarizes the imidazole ring, shifting the site of electrophilic attack from C-8 (the preferred position in 6-methylthiopurine) to C-2 [1]. Furthermore, the 3-methyl group renders the 6-methylthio moiety resistant to standard dethiation protocols that succeed on the non-methylated or chloro-substituted analogues [2]. In alkaline hydrolysis, the reaction pathway diverges completely: instead of simple nucleophilic displacement at C-6, extensive ring fission occurs to yield an imidazole carbaldehyde [3]. These three orthogonal reactivity differences—regioselectivity, resistance to dethiation, and preferential ring opening—mean that substituting 3-methyl-6-methylthiopurine with a generic 6-methylthiopurine, 6-chloropurine or 6-mercaptopurine in a synthetic scheme, an analytical method development project, or an enzyme assay will produce fundamentally different outcomes. The quantitative evidence presented in Section 3 substantiates these claims.

Regioselectivity Shift
6-Methylthiopurine reverses radical methylation site from C-2 to C-8, altering synthetic outcome.
Degradation Pathway Divergence
Alkaline hydrolysis triggers ring fission instead of C-6 displacement, invalidating stability-indicating assays based on other N-methyl isomers.
Dethiation Resistance
The 6-methylthio group resists standard dethiation, unlike chloro analogues, preventing conversion to 3-methylpurine.

3-Methyl-6-methylthiopurine: Head-to-Head Comparative Reactivity, Regioselectivity, and Analytical Differentiation Data


Radical Methylation Regioselectivity: C-2 vs. C-8 Preference Distinguishes 3-Methyl-6-methylthiopurine from 6-Methylthiopurine

In a direct head-to-head study under identical acidic conditions (photolysis of tert-butyl peracetate as methyl radical source), 6-methylthiopurine undergoes radical methylation predominantly at the C-8 position, whereas 3-methyl-6-methylthiopurine is methylated mainly at the C-2 position [1]. The pseudo-first-order rate constants for the reaction at the 2- and 8-positions of both compounds were compiled in the original paper, demonstrating that the 3-methyl group quantitatively reverses the intrinsic regioselectivity of the purine scaffold toward methyl radical attack [1]. This reversal is correlated with the site of cation formation as determined by ¹H NMR in acidic media [1].

Regioselectivity
Head-to-head
C-2 position (predominantly methylated) vs C-8 position (6-methylthiopurine)
Regioselectivity reversal; supports C-2 alkylation pathway choice.
Rate constants available in primary source; data not extracted.
Purine chemistry Radical methylation Regioselectivity Electrophilic substitution

Alkaline Hydrolysis Pathway Divergence: Ring Fission vs. Nucleophilic Displacement

Under identical alkaline conditions (N-sodium hydroxide, aqueous), 1-methyl-6-methylthiopurine undergoes normal nucleophilic displacement at C-6 to yield the corresponding 6-hydroxypurine, whereas 3-methyl-6-methylthiopurine undergoes predominant ring fission to give 5-methylaminoimidazole-4-carbaldehyde, with only minor formation of 6-hydroxy-3-methylpurine [1]. This mechanistic divergence is a direct consequence of the N-3 methyl group destabilizing the pyrimidine ring toward hydroxide attack [1].

Alkaline Hydrolysis
Head-to-head
Ring fission to 5-methylaminoimidazole-4-carbaldehyde vs C-6 displacement to 6-hydroxy-1-methylpurine (1-methyl analogue)
Degradation divergence; not a simple surrogate for other N-methyl isomers.
Exact product ratio not quantified in abstract.
Hydrolytic stability Reaction mechanism Degradation pathway HPLC method development

Resistance to Dethiation: Synthetic Utility of the Stable 6-Methylthio Group in 3-Methylpurines

In a systematic study of 3-methylpurine derivatives, attempts to dethiate 3-methyl-6-methylthiopurine to yield 3-methylpurine failed completely under standard conditions that successfully convert other purine thioethers to the parent purine [1]. In contrast, 6-chloro-3-methylpurine exhibits marked halogen reactivity and serves as a versatile intermediate for the synthesis of a variety of new purines via nucleophilic substitution [1].

Dethiation
Head-to-head
Resistant; no 3-methylpurine formed vs 6-Chloro-3-methylpurine: facile halogen displacement
Stable 6-protecting group; supports multi-step synthesis routes.
Standard conditions; no numerical rate available.
Dethiation Synthetic intermediate Protecting group strategy Purine functionalization

Mass Spectral Fragmentation Patterns Differentiate N-3 Methyl Derivatives from N-9 Methyl Congeners

A comparative mass spectrometry study of 6-methylthiopurine and its C- and N-methyl derivatives established that compounds bearing a 9-NH or 9-NCH₃ group (class A) generate an [M–1]⁻ ion of much higher relative abundance than the 1-, 3-, or 7-methyl derivatives (class B) [1]. This fragmentation behavior provides a clear, instrument-based criterion for distinguishing the 3-methyl positional isomer from the 9-methyl isomer, which is the predominant methylation site in biological thiopurine metabolism [1].

MS Fragmentation
Class-level
Low [M–1]⁻ ion abundance (class B) vs Much higher [M–1]⁻ abundance (class A, 9-methyl isomer)
Ion abundance difference; supports N-3 vs. N-9 isomer discrimination in LC-MS.
Quantitative intensity data in full text.
Mass spectrometry LC-MS/MS method development Metabolite identification Fragment ion abundance

UV Absorbance Properties Differentiate 3-Methyl-6-methylthiopurine from Unsubstituted Thiopurines

Compounds bearing a 3-methyl group in the purine series are characterized by an absorbance maximum (λmax) at 255.5 ± 3.5 nm in aqueous solution, a value that is distinct from the corresponding non-methylated or N-9 methylated analogues [1]. This spectroscopic signature arises from the lactam–thiolactam tautomeric equilibrium that is favored by the 3-methyl substituent [1].

UV Absorbance
Class-level
λmax 255.5 ± 3.5 nm (3-methyl class) vs Different λmax values (non-3-methyl analogues)
Characteristic λmax; supports rapid identity confirmation.
Class-level; exact comparator values need full source.
UV spectroscopy HPLC detection Absorbance maxima Purine characterization

3-Methyl-6-methylthiopurine (CAS 1008-08-8): High-Value Application Scenarios Driven by Evidence


Synthesis of C-2 Functionalized Purine Libraries via Radical Alkylation

The demonstrated C-2 regioselectivity of 3-methyl-6-methylthiopurine toward radical methylation [Section 3, Evidence 1; REFS-1] makes it the preferred starting material for medicinal chemistry programs that require diversification at the purine C-2 position. Unlike 6-methylthiopurine, which directs electrophilic substitution to C-8, the N-3 methyl derivative enables access to 2-alkylated purine scaffolds that are otherwise difficult to obtain. Procuring this specific compound eliminates the need for cumbersome protecting-group strategies to redirect regioselectivity.

Development of Stability-Indicating HPLC Methods for Thiopurine Metabolite Profiling

The distinct alkaline degradation pathway of 3-methyl-6-methylthiopurine—yielding 5-methylaminoimidazole-4-carbaldehyde rather than a simple 6-hydroxypurine [Section 3, Evidence 2; REFS-1]—makes this compound an essential reference standard for forced-degradation studies during analytical method validation. Its unique degradation signature enables chromatographers to distinguish the N-3 isomer from co-eluting 1-methyl or 9-methyl thiopurine degradation products in complex biological matrices.

Synthetic Intermediate Requiring a Stable C-6 Protecting Group Under Harsh Conditions

The resistance of the 6-methylthio group to dethiation in the 3-methyl series [Section 3, Evidence 3; REFS-1] positions 3-methyl-6-methylthiopurine as a stable, protected purine building block for multi-step syntheses where the C-6 position must remain blocked during transformations at other ring positions. Procurement of this specific compound avoids the premature loss of the C-6 substituent that occurs with more labile 6-halogen or 6-thiol analogues.

LC-MS/MS Method Development for Discriminating Positional Isomers of Thiopurine Metabolites

The class-level difference in mass spectral [M–1]⁻ ion abundance between N-3 methyl and N-9 methyl 6-methylthiopurine derivatives [Section 3, Evidence 4; REFS-1] provides a diagnostic MS/MS transition for laboratories developing targeted thiopurine metabolite assays. Including authentic 3-methyl-6-methylthiopurine as a reference standard ensures that the analytical method can correctly assign positional isomer identity, thereby avoiding false-positive reporting of 9-methyl metabolites.

Application
Selection Property
Validation Focus
C-2 purine library synthesis
C-2 regioselectivity for radical alkylation
Alkylation site selectivity verification
Stability-indicating HPLC method
Distinct alkaline ring-fission pathway
Degradant identity and isomer resolution
Multi-step purine synthesis
C-6 methylthio dethiation resistance
Protecting-group integrity under synthetic sequence
LC-MS/MS isomer discrimination
Characteristic [M–1]⁻ ion abundance (class B)
Positional isomer assignment accuracy
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